molecular formula C10H9BrO3 B15309537 Methyl 6-bromo-2,3-dihydro-2-benzofurancarboxylate CAS No. 425675-99-6

Methyl 6-bromo-2,3-dihydro-2-benzofurancarboxylate

Cat. No.: B15309537
CAS No.: 425675-99-6
M. Wt: 257.08 g/mol
InChI Key: IQXPLDWRMGQKDE-UHFFFAOYSA-N
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Description

Methyl 6-bromo-2,3-dihydro-1-benzofuran-2-carboxylate is a chemical compound belonging to the benzofuran family. Benzofurans are heterocyclic compounds containing a fused benzene and furan ring. This particular compound is characterized by the presence of a bromine atom at the 6th position and a methyl ester group at the 2nd position of the dihydrobenzofuran ring.

Preparation Methods

The synthesis of methyl 6-bromo-2,3-dihydro-1-benzofuran-2-carboxylate typically involves the following steps:

    Starting Materials: The synthesis begins with commercially available starting materials such as 2-hydroxyacetophenone and bromine.

    Bromination: The first step involves the bromination of 2-hydroxyacetophenone to introduce the bromine atom at the 6th position.

    Cyclization: The brominated intermediate undergoes cyclization to form the benzofuran ring. This step often involves the use of a base such as potassium carbonate.

    Esterification: The final step involves the esterification of the carboxylic acid group to form the methyl ester

Industrial production methods for benzofuran derivatives often involve similar synthetic routes but are optimized for large-scale production. These methods may include the use of continuous flow reactors and other advanced techniques to improve yield and efficiency .

Chemical Reactions Analysis

Methyl 6-bromo-2,3-dihydro-1-benzofuran-2-carboxylate can undergo various chemical reactions, including:

    Substitution Reactions: The bromine atom at the 6th position can be substituted with other functional groups using nucleophilic substitution reactions. Common reagents for these reactions include sodium methoxide and potassium tert-butoxide.

    Oxidation and Reduction: The compound can undergo oxidation and reduction reactions to modify the functional groups. For example, the ester group can be reduced to an alcohol using reducing agents such as lithium aluminum hydride.

    Coupling Reactions: The compound can participate in coupling reactions, such as Suzuki-Miyaura coupling, to form more complex structures. .

Scientific Research Applications

Methyl 6-bromo-2,3-dihydro-1-benzofuran-2-carboxylate has several scientific research applications, including:

Mechanism of Action

The mechanism of action of methyl 6-bromo-2,3-dihydro-1-benzofuran-2-carboxylate depends on its specific application. In medicinal chemistry, the compound may exert its effects by interacting with specific molecular targets, such as enzymes or receptors. For example, benzofuran derivatives have been shown to inhibit certain enzymes involved in cancer cell proliferation. The exact molecular targets and pathways involved can vary depending on the specific derivative and its application .

Comparison with Similar Compounds

Methyl 6-bromo-2,3-dihydro-1-benzofuran-2-carboxylate can be compared with other benzofuran derivatives, such as:

The uniqueness of methyl 6-bromo-2,3-dihydro-1-benzofuran-2-carboxylate lies in its specific substitution pattern, which can impart unique biological and chemical properties compared to other benzofuran derivatives.

Properties

CAS No.

425675-99-6

Molecular Formula

C10H9BrO3

Molecular Weight

257.08 g/mol

IUPAC Name

methyl 6-bromo-2,3-dihydro-1-benzofuran-2-carboxylate

InChI

InChI=1S/C10H9BrO3/c1-13-10(12)9-4-6-2-3-7(11)5-8(6)14-9/h2-3,5,9H,4H2,1H3

InChI Key

IQXPLDWRMGQKDE-UHFFFAOYSA-N

Canonical SMILES

COC(=O)C1CC2=C(O1)C=C(C=C2)Br

Origin of Product

United States

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